Methyl 3-chloro-2-oxo-3-phenylpropanoate
Overview
Description
Methyl 3-chloro-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is known for its role as a covalent analog of paclitaxel, a well-known anticancer drug . It is characterized by its ester functional group, a phenyl ring, and a chloro substituent, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-oxo-3-phenylpropanoate can be synthesized through a chemoenzymatic reaction involving acetyl chloride, chloroacetic acid, and phenylacetaldehyde in the presence of thiosemicarbazide . The reaction typically yields around 80% of the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis of this compound likely involves similar chemoenzymatic processes on a larger scale. Industrial production would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
Methyl 3-chloro-2-oxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, similar to paclitaxel.
Medicine: Investigated for its anticancer properties due to its structural similarity to paclitaxel.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-oxo-3-phenylpropanoate involves its interaction with cellular components, similar to paclitaxel. It is believed to bind to microtubules, stabilizing them and preventing their depolymerization, which is crucial for cell division . This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another taxane derivative with anticancer properties.
Methyl 3-oxo-3-phenylpropanoate: A structurally related compound with different functional groups.
Uniqueness
Methyl 3-chloro-2-oxo-3-phenylpropanoate is unique due to its chloro substituent, which imparts distinct reactivity and biological activity compared to other similar compounds . Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-chloro-2-oxo-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLOOLNAIZIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32803-73-9 | |
Record name | methyl 3-chloro-2-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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